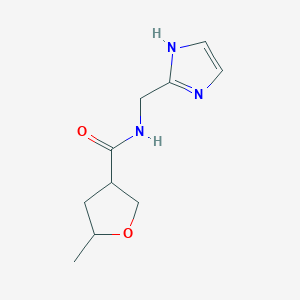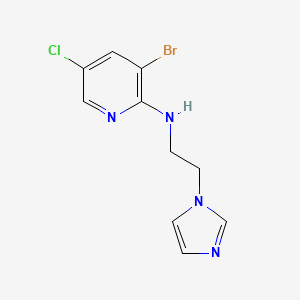
5-Chloro-2-pyridin-2-ylsulfanylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-pyridin-2-ylsulfanylbenzaldehyde is a chemical compound used in scientific research. It is a yellow solid with a molecular formula of C12H8ClNO2S and a molecular weight of 271.71 g/mol. This compound has been studied for its potential applications in various fields, including medicine, agriculture, and material science.
作用机制
The mechanism of action of 5-Chloro-2-pyridin-2-ylsulfanylbenzaldehyde varies depending on its application. In medicine, it has been shown to induce cell death in cancer cells by inhibiting the activity of certain enzymes involved in cell survival. In agriculture, it inhibits the growth of weeds by interfering with their ability to produce essential proteins. In material science, it can be used as a building block for the synthesis of new materials with unique properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In medicine, it has been shown to induce cell death in cancer cells without affecting normal cells. In agriculture, it has been shown to be effective in inhibiting the growth of certain weeds without causing harm to crops. In material science, it can be used to synthesize materials with unique properties such as conductivity or magnetism.
实验室实验的优点和局限性
5-Chloro-2-pyridin-2-ylsulfanylbenzaldehyde has several advantages and limitations for lab experiments. One advantage is its versatility in various scientific fields, allowing for a wide range of research applications. Another advantage is its relatively low cost compared to other chemical compounds with similar properties. However, a limitation is its potential toxicity, requiring proper handling and disposal procedures.
未来方向
There are several future directions for the research and development of 5-Chloro-2-pyridin-2-ylsulfanylbenzaldehyde. In medicine, further studies could investigate its potential as a combination therapy with other anticancer agents. In agriculture, research could focus on optimizing its herbicidal properties and minimizing potential harm to non-target organisms. In material science, future research could explore its potential as a building block for the synthesis of new materials with unique properties.
Conclusion:
In conclusion, this compound is a versatile chemical compound with potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound could lead to new discoveries and advancements in medicine, agriculture, and material science.
合成方法
The synthesis of 5-Chloro-2-pyridin-2-ylsulfanylbenzaldehyde involves the reaction of 5-chloro-2-pyridinethiol with benzaldehyde in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or methanol and is typically heated under reflux for several hours. The resulting product is then purified by recrystallization or column chromatography.
科学研究应用
5-Chloro-2-pyridin-2-ylsulfanylbenzaldehyde has been studied for its potential applications in various scientific fields. In medicine, it has been investigated as a potential anticancer agent due to its ability to induce cell death in cancer cells. In agriculture, it has been studied as a potential herbicide due to its ability to inhibit the growth of certain weeds. In material science, it has been investigated as a potential building block for the synthesis of new materials with unique properties.
属性
IUPAC Name |
5-chloro-2-pyridin-2-ylsulfanylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNOS/c13-10-4-5-11(9(7-10)8-15)16-12-3-1-2-6-14-12/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMOCYAKIGTWCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=C(C=C(C=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine](/img/structure/B6645789.png)


![3-[(3-Bromo-5-chloropyridin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6645809.png)



![1-[(4-Chloro-2-fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B6645842.png)


![2-[(5-Chloro-2-fluorophenyl)methyl-methylamino]butanoic acid](/img/structure/B6645881.png)

